molecular formula C5H3I2NO B1267169 3,5-Diiodopyridin-2-ol CAS No. 13472-80-5

3,5-Diiodopyridin-2-ol

Cat. No.: B1267169
CAS No.: 13472-80-5
M. Wt: 346.89 g/mol
InChI Key: JYLBTESOPCUQIT-UHFFFAOYSA-N
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Description

3,5-Diiodopyridin-2-ol: is a chemical compound with the molecular formula C5H3I2NO. It is a derivative of pyridine, where two iodine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodopyridin-2-ol typically involves the iodination of pyridin-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodopyridin-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Diiodopyridin-2-ol is used as a building block in organic synthesis. Its iodine atoms serve as versatile leaving groups in cross-coupling reactions, enabling the formation of complex molecules.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities .

Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anticancer activities. The presence of iodine atoms enhances the compound’s ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 3,5-Diiodopyridin-2-ol involves its interaction with molecular targets through its iodine atoms and hydroxyl group. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Properties

IUPAC Name

3,5-diiodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBTESOPCUQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303619
Record name 3,5-diiodopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13472-80-5
Record name 3,5-Diiodo-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13472-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 159398
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13472-80-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-diiodopyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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